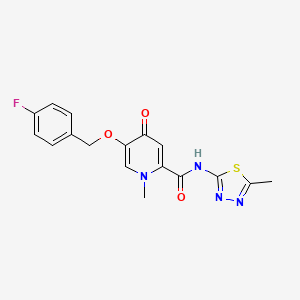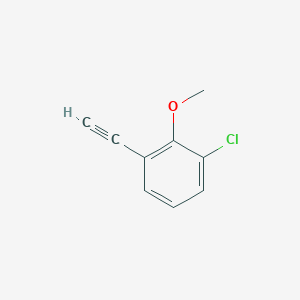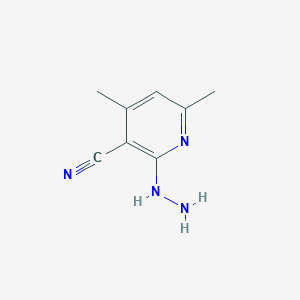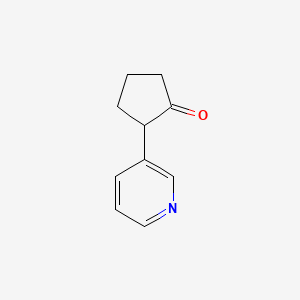![molecular formula C13H9F3IN3O B2395453 N-(5-iodo-2-pyridinyl)-N'-[4-(trifluoromethyl)phenyl]urea CAS No. 338401-03-9](/img/structure/B2395453.png)
N-(5-iodo-2-pyridinyl)-N'-[4-(trifluoromethyl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-iodo-2-pyridinyl)-N'-[4-(trifluoromethyl)phenyl]urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a urea derivative that is commonly referred to as TAK-659.
Mecanismo De Acción
TAK-659 selectively binds to the active site of BTK and inhibits its activity. BTK is a key enzyme involved in B-cell receptor signaling, which is essential for B-cell proliferation and survival. Inhibition of BTK activity leads to the suppression of B-cell proliferation and survival, which is beneficial in the treatment of B-cell malignancies.
Biochemical and Physiological Effects:
TAK-659 has been found to have significant biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth and survival of B-cell malignancies, including lymphoma and leukemia. TAK-659 also has immunomodulatory effects, which can be beneficial in the treatment of autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAK-659 has several advantages for lab experiments. It is highly selective for BTK and has minimal off-target effects. TAK-659 has also shown good pharmacokinetic properties in preclinical studies, which is important for the development of a potential therapeutic agent. However, TAK-659 has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. TAK-659 also has a short half-life, which can limit its efficacy in vivo.
Direcciones Futuras
There are several future directions for the development of TAK-659. One potential direction is the development of TAK-659 as a therapeutic agent for B-cell malignancies, including lymphoma and leukemia. Another potential direction is the development of TAK-659 as a therapeutic agent for autoimmune disorders. Further studies are needed to determine the efficacy and safety of TAK-659 in vivo, as well as its potential for combination therapy with other agents.
Conclusion:
In conclusion, TAK-659 is a urea derivative that has shown promising results in preclinical studies for the treatment of various diseases, including lymphoma, leukemia, and autoimmune disorders. It selectively binds to the active site of BTK and inhibits its activity, leading to the suppression of B-cell proliferation and survival. TAK-659 has several advantages for lab experiments, including high selectivity for BTK and good pharmacokinetic properties. However, it also has some limitations, including poor solubility in water and a short half-life. Further studies are needed to determine the potential of TAK-659 as a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of TAK-659 involves the reaction of 5-iodo-2-pyridinecarboxylic acid with 4-(trifluoromethyl)aniline in the presence of a coupling reagent. This reaction results in the formation of N-(5-iodo-2-pyridinyl)-N'-[4-(trifluoromethyl)phenyl]urea. The synthesis method has been optimized to produce high yields of TAK-659 with high purity.
Aplicaciones Científicas De Investigación
TAK-659 has shown promising results in preclinical studies for the treatment of various diseases, including lymphoma, leukemia, and autoimmune disorders. It has been found to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. This inhibition leads to the suppression of B-cell proliferation and survival, which is beneficial in the treatment of B-cell malignancies.
Propiedades
IUPAC Name |
1-(5-iodopyridin-2-yl)-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3IN3O/c14-13(15,16)8-1-4-10(5-2-8)19-12(21)20-11-6-3-9(17)7-18-11/h1-7H,(H2,18,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMPQARHYWSVEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)NC2=NC=C(C=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3IN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-iodo-2-pyridinyl)-N'-[4-(trifluoromethyl)phenyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-2,3,4,5-tetrahydro-2-benzazepin-1-one](/img/structure/B2395371.png)



![3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid](/img/structure/B2395376.png)

![N'-[(4-Cyanobenzene)sulfonyl]-N,N-dimethylmethanimidamide](/img/structure/B2395378.png)


![N-(4-chlorobenzyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2395383.png)
![N-(4-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2395385.png)

![Methyl 2-({[(3-thiomorpholin-4-ylpyrazin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2395390.png)
![N-(2-chlorophenyl)-2-(4-methyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetamide](/img/structure/B2395393.png)